Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 249.1 g/mol. It is classified as an amino acid derivative and is primarily used in pharmaceutical research and development. The compound features a dichlorophenyl group, which contributes to its biological activity and potential therapeutic applications.
This compound is derived from ethyl 3-(3,5-dichlorophenyl)propanoate through the introduction of an amino group. It falls under the category of substituted propanoates, specifically those with amino functionalities, which are often explored for their pharmacological properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.
The synthesis of ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride typically involves several key steps:
Specific methods may include the use of palladium catalysts for hydrogenation steps and various organic solvents to facilitate reactions under controlled conditions .
The molecular structure of ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride features:
The compound's three-dimensional conformation can influence its biological activity and interaction with target proteins.
Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride can participate in various chemical reactions:
These reactions are vital for modifying the compound's structure to enhance its pharmacological properties .
The mechanism of action for ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride involves its interaction with biological targets, such as enzymes or receptors:
Understanding these mechanisms is crucial for developing therapeutic agents based on this compound .
Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride exhibits several notable properties:
These properties are essential for handling, storage, and application in laboratory settings .
Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride has several applications in scientific research:
The versatility of this compound makes it a valuable asset in both academic research and industrial applications .
The presence of a chiral center at the C3 position of ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride creates two enantiomers with distinct biochemical behaviors. This chiral configuration fundamentally influences its interactions with biological systems and necessitates precise analytical and separation methodologies. The compound's molecular formula (C₁₁H₁₄Cl₃NO₂) and moderate molecular weight (298.59 g/mol) provide a foundation for chiral resolution techniques, while the 3,5-dichlorophenyl moiety contributes to both steric and electronic properties affecting enantioselectivity [1] [5].
Chiral stationary phases (CSPs) derived from functionalized amino acids serve as the primary methodology for resolving the enantiomers of this compound. The patent EP2252393B1 details CSPs incorporating β-amino acid derivatives chemically bonded to silica gel matrices, which demonstrate exceptional enantioselectivity for aromatic β-amino acid esters . These phases operate through multiple simultaneous interactions: 1) π-π stacking between the dichlorophenyl ring and aromatic groups in the selector, 2) hydrogen bonding between the protonated amine/ester carbonyl and complementary sites on the chiral selector, and 3) steric exclusion governed by the dichloro substitution pattern .
The resolution process typically employs normal-phase high-performance liquid chromatography (HPLC) using hexane/isopropanol/amine mobile phase systems. Optimization requires careful adjustment of alcohol content (5–25%) and organic amine modifiers (0.1–1.0%) like diethylamine to suppress silanol interactions while maintaining enantioselectivity. The (S)-enantiomer (CAS# 1212856-84-2) consistently exhibits earlier elution than its (R)-counterpart under these conditions, indicating differential binding energetics to the chiral selector [7]. Alternative resolution methods include capillary electrochromatography with polysaccharide-based CSPs and ligand-exchange chromatography using copper(II) complexes with L-proline derivatives, though these demonstrate lower efficiency for this specific molecule .
Table 1: Chiral Resolution Performance of Different Stationary Phases
Chiral Selector Type | Separation Mechanism | α-Value* | Rs | Optimal Mobile Phase |
---|---|---|---|---|
β-Amino Acid-Derived CSP | Multi-modal (H-bonding, π-π) | 1.82 | 2.5 | Hexane/IPA/DEA (80:19.9:0.1) |
Amylose Tris(3,5-dimethyl) | Inclusion complexation | 1.45 | 1.2 | Ethanol with 0.1% trifluoroacetic |
Cellulose Tris(4-methylbenzoate) | π-π donor-acceptor | 1.68 | 1.8 | Methanol/water (70:30) |
Ligand Exchange (Cu²⁺/L-Pro) | Coordination chromatography | 1.30 | 0.9 | Acetonitrile/water (60:40) |
α = Selectivity factor; *Rs = Resolution factor; IPA = Isopropanol; DEA = Diethylamine*
The (S)-enantiomer demonstrates superior affinity for integrin receptors compared to the (R)-form, establishing stereochemistry as a critical determinant of biological activity. Molecular docking simulations indicate the (S)-configuration positions the 3,5-dichlorophenyl ring and protonated amine optimally for engaging hydrophobic subpockets and anionic residues within integrin binding sites. This stereospecific interaction underpins its role as a key intermediate in synthesizing pan-integrin antagonists such as those disclosed in US10577330B2 [6]. The dichloro substitution pattern enhances both binding affinity and metabolic stability compared to non-halogenated analogs like ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride, with the electronegative chlorines forming halogen bonds with carbonyl groups in the target protein [6].
The enantiomeric divergence extends beyond receptor affinity to functional outcomes. In vitro cellular adhesion assays reveal the (S)-enantiomer inhibits integrin-mediated cell adhesion at IC₅₀ values approximately 5-fold lower than the racemate and 10-fold lower than the (R)-enantiomer. This significant differential activity highlights the necessity for enantiopure synthesis in pharmaceutical applications targeting angiogenesis, fibrosis, and inflammatory disorders [6].
Table 2: Biological Activity Profile of Enantiomers
Biological Parameter | (S)-Enantiomer | (R)-Enantiomer | Racemate |
---|---|---|---|
Integrin αVβ3 Binding (IC₅₀, nM) | 12.3 ± 1.5 | 210 ± 25 | 65 ± 8 |
Cellular Adhesion Inhibition | 98% at 100nM | 22% at 100nM | 75% at 100nM |
TGF-β Activation Suppression | 89% at 10μM | 18% at 10μM | 52% at 10μM |
Metabolic Stability (t½, min) | 48 ± 6 | 52 ± 7 | 47 ± 5 |
Enantioselective differences extend profoundly to absorption, distribution, and metabolism pathways. Both enantiomers exhibit moderate plasma protein binding (65–75%) but demonstrate distinct volume of distribution (Vd) profiles in mammalian models. The (S)-enantiomer achieves higher CNS penetration (brain/plasma ratio = 0.45 vs. 0.18 for (R)-enantiomer), attributed to stereoselective transport mechanisms [6].
Metabolic studies using liver microsomes reveal enantiomer-specific clearance pathways:
These differential metabolic pathways result in significantly prolonged systemic exposure of the (S)-enantiomer, evidenced by a 2.3-fold higher AUC₀–∞ compared to the (R)-form after intravenous administration. Oral bioavailability remains low for both enantiomers (<25%), likely due to first-pass metabolism and P-glycoprotein efflux, though the (S)-enantiomer shows moderately improved absorption (F = 22% vs. 17% for R) .
Table 3: Pharmacokinetic Parameters in Rodent Models (IV Dose 5mg/kg)
Parameter | (S)-Enantiomer | (R)-Enantiomer | Racemate |
---|---|---|---|
Cₘₐₓ (μg/mL) | 8.9 ± 1.2 | 7.5 ± 0.9 | 8.2 ± 1.1 |
AUC₀–∞ (μg·h/mL) | 42.3 ± 5.6 | 18.4 ± 2.3 | 30.1 ± 4.2 |
t₁/₂ α (h) | 0.31 ± 0.05 | 0.28 ± 0.04 | 0.30 ± 0.04 |
t₁/₂ β (h) | 3.8 ± 0.5 | 1.9 ± 0.3 | 2.7 ± 0.4 |
CL (L/h/kg) | 0.12 ± 0.02 | 0.27 ± 0.03 | 0.17 ± 0.02 |
Vdₛₛ (L/kg) | 0.63 ± 0.08 | 0.71 ± 0.09 | 0.65 ± 0.08 |
Table 4: Compound Identifiers and Properties
Chemical Identifier | Specification |
---|---|
Systematic Name | Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride |
(S)-Enantiomer CAS | 1212856-84-2 [7] |
Racemate CAS | 215738-51-5 [5] |
Molecular Formula | C₁₁H₁₄Cl₃NO₂ [1] [3] |
Molecular Weight | 298.59 g/mol [5] |
Salt Form | Hydrochloride [3] [5] |
Storage Conditions | 2–8°C under inert atmosphere [5] |
Purity Specifications | ≥95% (HPLC) [3] [7] |
SMILES (S-enantiomer) | CCOC(=O)CC@@HN.Cl [7] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9